(3Z)-3-(3,4-dihydroxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one
説明
(3Z)-3-(3,4-Dihydroxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one is a quinazolinone derivative characterized by a fused pyrroloquinazolinone core and a 3,4-dihydroxybenzylidene substituent at the C3 position. The Z-configuration of the benzylidene group is critical for stereochemical interactions in biological systems. The 3,4-dihydroxybenzylidene moiety enhances polarity, influencing solubility and hydrogen-bonding capacity, which may improve target binding compared to analogues with non-polar substituents .
特性
IUPAC Name |
(3Z)-3-[(3,4-dihydroxyphenyl)methylidene]-1,2-dihydropyrrolo[1,2-a]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c21-15-6-5-11(10-16(15)22)9-12-7-8-20-14-4-2-1-3-13(14)18(23)19-17(12)20/h1-6,9-10,21-22H,7-8H2/b12-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZHNGZOAYQHFM-XFXZXTDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C3=CC=CC=C3C(=O)N=C2C1=CC4=CC(=C(C=C4)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CN2C3=CC=CC=C3C(=O)N=C2/C1=C\C4=CC(=C(C=C4)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-(3,4-dihydroxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dihydroxybenzaldehyde with 2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one under acidic or basic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
(3Z)-3-(3,4-dihydroxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one undergoes various chemical reactions, including:
Oxidation: The dihydroxybenzylidene group can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Dihydro derivatives with reduced aromaticity.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
科学的研究の応用
Synthetic Pathway Overview
- Formation of Dihydropyrroloquinazolinone : The initial step generally involves the cyclization of appropriate precursors through methods such as PdCl₂-mediated cyclization.
- Benzylidene Formation : The introduction of the 3,4-dihydroxybenzylidene moiety is achieved via condensation reactions with suitable aldehydes.
- Purification and Characterization : The final product is purified using column chromatography and characterized by spectroscopic methods such as NMR and mass spectrometry.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of (3Z)-3-(3,4-dihydroxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one against various cancer cell lines:
- In Vitro Cytotoxicity : The compound has been evaluated for cytotoxic effects against multiple cancer cell lines, including breast (MCF-7) and melanoma (B16) cells. Studies indicate that certain derivatives exhibit significant cytotoxicity, with IC₅₀ values suggesting effective inhibition of cell proliferation .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent:
- Antibacterial Properties : Various derivatives have been tested against Gram-positive and Gram-negative bacteria. Some studies report moderate to strong antibacterial activity, indicating potential for development into therapeutic agents for bacterial infections .
Other Biological Activities
- Anti-inflammatory Effects : Some derivatives of this compound have demonstrated anti-inflammatory properties in preclinical models, suggesting potential applications in treating inflammatory diseases .
- Antimalarial Activity : Preliminary evaluations have indicated that certain derivatives may possess antimalarial properties; however, further studies are needed to confirm efficacy against Plasmodium falciparum .
Case Study 1: Anticancer Evaluation
A series of compounds based on the pyrroloquinazolinone framework were synthesized and evaluated for their anticancer activity. Among these compounds, one derivative exhibited significant cytotoxicity against MCF-7 cells with an IC₅₀ value of 15 μM. This suggests that modifications to the core structure can enhance biological activity.
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial properties of synthesized quinazolinone derivatives. Compounds were screened against Staphylococcus aureus and Escherichia coli, with some showing minimum inhibitory concentrations (MIC) as low as 10 μg/mL. These findings indicate a promising avenue for developing new antibiotics based on this scaffold.
作用機序
The mechanism of action of (3Z)-3-(3,4-dihydroxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one involves its interaction with specific molecular targets and pathways. The dihydroxybenzylidene group can participate in redox reactions, modulating oxidative stress and influencing cellular signaling pathways. Additionally, the compound may interact with enzymes and receptors, altering their activity and leading to various biological effects.
類似化合物との比較
Comparison with Similar Compounds
The quinazolinone scaffold is highly modifiable, with substitutions at the C3 position significantly altering physicochemical and biological properties. Below is a comparative analysis of (3Z)-3-(3,4-dihydroxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one with structurally related compounds (Table 1).
Table 1: Structural and Functional Comparison of Quinazolinone Derivatives
Key Findings from Comparative Analysis
Substituent Effects on Bromodomain Binding The morpholinomethylene group in compound 11 confers stronger bromodomain binding (ΔTm = +3.2°C) compared to diethylaminomethylene (ΔTm = +1.5°C), likely due to hydrogen-bonding interactions with the morpholine oxygen . The 3,4-dihydroxybenzylidene substituent in the target compound is predicted to exhibit superior binding affinity due to dual hydrogen-bond donors, though experimental validation is pending .
Antimicrobial Activity
- Chlorinated derivatives (e.g., compound 26 ) show marked antibacterial activity (MIC = 2 µg/mL), attributed to the electron-withdrawing Cl substituent enhancing membrane penetration .
- The 3,4-dihydroxybenzylidene group may confer antifungal or antioxidant activity, as seen in catechol-containing natural products, but this remains untested .
Physicochemical Stability Morpholinomethylene derivatives (e.g., compound 11) exhibit higher thermal stability (decomposition at 275°C) compared to diethylamino analogues (230°C), likely due to rigid heterocyclic substitution . The target compound’s dihydroxybenzylidene group may reduce solubility in non-polar solvents but improve aqueous stability .
生物活性
The compound (3Z)-3-(3,4-dihydroxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one is a member of the quinazolinone family known for its diverse biological activities. This article explores its pharmacological properties, focusing on its anticancer, antibacterial, and cardioprotective effects.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Anticancer Activity
Recent studies have demonstrated that derivatives of quinazolinones exhibit significant anticancer properties. For instance, compounds structurally related to (3Z)-3-(3,4-dihydroxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one have shown promising results in inhibiting cancer cell proliferation.
Case Study: Cytotoxicity Assays
A study evaluated the cytotoxic effects of various quinazolinone derivatives against several cancer cell lines. The results indicated that certain derivatives displayed IC50 values in the low micromolar range, suggesting potent activity against cancer cells:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3k | MDA-MB-231 | 8.5 |
| 3t | A549 | 7.2 |
| 3z | HeLa | 9.0 |
These findings suggest that the structural modifications around the quinazolinone core can significantly enhance anticancer activity .
Antibacterial Activity
Quinazolinones have also been recognized for their antibacterial properties. The compound in focus has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Antibacterial Efficacy
In vitro studies have shown that (3Z)-3-(3,4-dihydroxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one exhibits significant antibacterial activity. The minimum inhibitory concentration (MIC) values were determined for several bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25.0 |
| Bacillus subtilis | 10.0 |
These results indicate that the compound is particularly effective against Gram-positive bacteria .
Cardioprotective Effects
Emerging research highlights the cardioprotective potential of (3Z)-3-(3,4-dihydroxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one in models of myocardial ischemia/reperfusion injury.
The cardioprotective effects are attributed to the compound's ability to:
- Scavenge reactive oxygen species (ROS).
- Inhibit NLRP3 inflammasome activation.
- Upregulate antioxidant proteins such as Nrf2 and HO-1.
In vivo studies demonstrated that pretreatment with this compound significantly reduced infarct size and improved cardiac function in rat models subjected to ischemic conditions .
Q & A
Q. How is (3Z)-3-(3,4-dihydroxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one synthesized, and what steps ensure purity?
Methodological Answer : The synthesis typically involves multi-step heterocyclic condensation. Critical steps include:
- Core Formation : Cyclization of pyrrolo[1,2-a]quinazolinone precursors under acidic conditions (e.g., POCl₃/DMF) to establish the bicyclic framework .
- Benzylidene Introduction : Schiff base formation via condensation of the quinazolinone core with 3,4-dihydroxybenzaldehyde under reflux in anhydrous solvents (e.g., toluene) .
- Purification : Column chromatography (silica gel, gradient elution) followed by recrystallization to achieve >95% purity. HPLC (C18 column, acetonitrile/water mobile phase) validates purity .
Q. Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity Validation Method |
|---|---|---|---|
| Core Formation | POCl₃, DMF, 80°C, 12h | 65–70 | TLC, NMR |
| Benzylidene Addition | 3,4-Dihydroxybenzaldehyde, toluene, Δ | 50–55 | HPLC, MS |
| Final Purification | Silica gel chromatography | 85–90 | HPLC (96% purity) |
Q. What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms Z-configuration via coupling constants (e.g., vinyl proton coupling ~12–14 Hz) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) confirms molecular formula (e.g., [M+H]⁺ ion matching C₂₀H₁₅N₂O₃) .
- FT-IR : Detects functional groups (e.g., C=O stretch at ~1680 cm⁻¹, phenolic O-H at ~3300 cm⁻¹) .
Advanced Research Questions
Q. How can researchers design experiments to assess environmental fate in aquatic systems?
Methodological Answer : Adopt a tiered approach inspired by long-term environmental studies :
Laboratory Studies :
- Physicochemical Properties : Measure logP (octanol-water partitioning) and hydrolysis rates at pH 4–9.
- Photodegradation : Exclude to UV light (λ = 254–365 nm) and monitor degradation via LC-MS.
Ecosystem Modeling :
Q. Table 2: Key Environmental Fate Parameters
| Parameter | Method | Relevance |
|---|---|---|
| LogP | OECD 117 Shake Flask Method | Predicts bioavailability |
| Hydrolysis Half-life | pH 7 buffer, 25°C, LC-MS monitoring | Stability in water |
| Bioaccumulation (BCF) | Microcosm studies with ¹⁴C-labeled compound | Ecological risk assessment |
Q. How to resolve contradictory data in bioactivity assays?
Methodological Answer :
- Replicate Design : Use ≥3 biological replicates with standardized cell lines (e.g., HEK293 for receptor binding assays) to minimize variability .
- Dose-Response Validation : Apply Hill equation analysis to EC₅₀ values; discard outliers beyond ±2 SD .
- Orthogonal Assays : Confirm cytotoxicity (MTT assay) and target engagement (SPR or thermal shift assays) to distinguish true bioactivity from artifacts .
Q. What strategies are effective for studying structure-activity relationships (SAR) of dihydropyrroloquinazolinone derivatives?
Methodological Answer :
- Scaffold Modification : Synthesize analogs with varied substituents (e.g., ethylpiperazine, methyl-diazepane) on the benzylidene group .
- Computational Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., kinases or oxidoreductases) .
- Bioactivity Clustering : Group compounds by IC₅₀ values (e.g., <1 μM, 1–10 μM) and correlate with structural features (e.g., electron-withdrawing groups enhance activity) .
Q. How to evaluate thermal stability and decomposition pathways?
Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperature (e.g., 230°C) under nitrogen atmosphere .
- GC-MS of Degradants : Identify volatile decomposition products (e.g., CO₂, phenolic fragments) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
